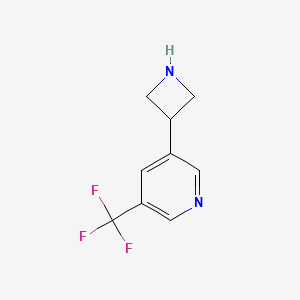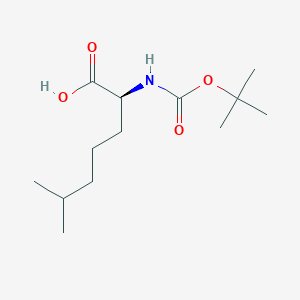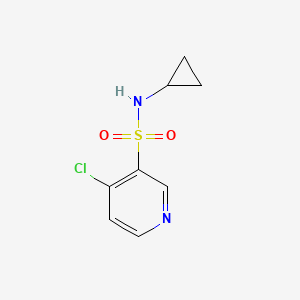
4-chloro-N-cyclopropylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclopropylpyridine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of 4-chloro-3-pyridinesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and reducing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-cyclopropylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually conducted in aqueous or mixed aqueous-organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Oxidation Reactions: The major products are sulfonic acids.
Reduction Reactions: The major products are amines.
Applications De Recherche Scientifique
4-chloro-N-cyclopropylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.
Industry: It is used in the development of new materials, particularly in the field of polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-chloro-N-cyclopropylpyridine-3-sulfonamide involves the inhibition of enzymes that interact with the sulfonamide group. The compound binds to the active site of the enzyme, preventing the enzyme from interacting with its natural substrate. This inhibition can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis, leading to the death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-pyridinesulfonamide: Similar in structure but lacks the cyclopropyl group.
N-cyclopropyl-3-pyridinesulfonamide: Similar in structure but lacks the chlorine atom.
4-chloro-N-methylpyridine-3-sulfonamide: Similar in structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
4-chloro-N-cyclopropylpyridine-3-sulfonamide is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination of functional groups provides the compound with unique chemical properties, such as increased reactivity and potential for forming more complex molecules. The presence of the cyclopropyl group also enhances the compound’s ability to interact with biological targets, making it a valuable compound for pharmaceutical research.
Propriétés
Formule moléculaire |
C8H9ClN2O2S |
|---|---|
Poids moléculaire |
232.69 g/mol |
Nom IUPAC |
4-chloro-N-cyclopropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O2S/c9-7-3-4-10-5-8(7)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2 |
Clé InChI |
KTSROOXEJVAXGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)C2=C(C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)
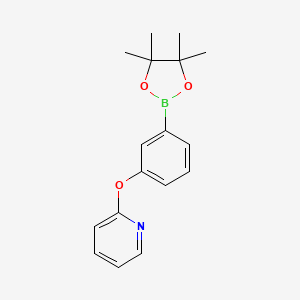
![1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B12946162.png)
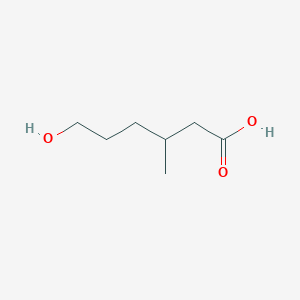
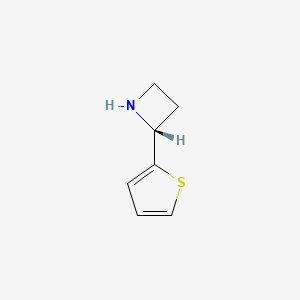


![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)
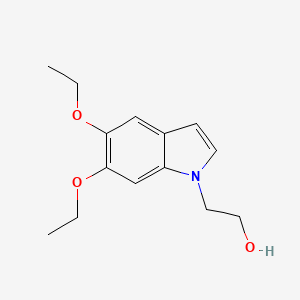
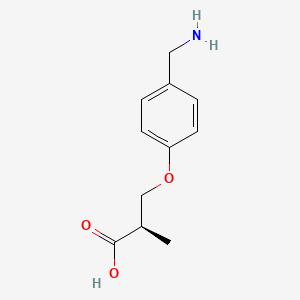

![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
